Apigenin

Description

What is Apigenin?

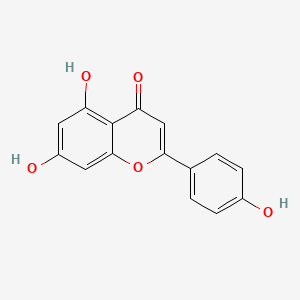

This compound (4',5,7-trihydroxyflavone), found in many plants, is a natural product belonging to the flavone class, the aglycone of several naturally occurring glycosides.

Uses of this compound

This compound, a plant flavonoid, inhibits ornithine degradation activity and skin cancer.

The this compound in Nature

This compound can be found in many fruits and vegetables, but the most popular are parsley, celery, and celeriac. This is significantly higher than the this compound content in fresh parsley (215.5 mg/100g) and green celery hearts' 19.1 mg/100g.

Synthetic pathway to this compound

This compound is biosynthesized from the general phenylpropanoid and the flavone-synthesis pathways. The amino acid L-phenylalanine is first non-oxidatively reduced by phenylalanine lyase to make cinnamate. Next, cinnamate 4-hydroxylase oxidizes at the para position to create p-coumarate. L-tyrosine has already been oxidized at its para position. To make p-coumarate, the 4-coumarate CoA Ligase (4CL) substitutes coenzyme (CoA) for the carboxy group. The type III polyketide synthase enzyme, chalcone synthase(CHS), uses consecutive condensations with three equivalents to malonyl CoA and aromatization to convert the p-coumaroyl–CoA to chalcone. Chalcone Isomerase (CHI) then isomerizes the product to close the pyrone ring and make naringenin. The flavanone synthase enzyme (FNS) oxidizes Naringenin to this compound. [11] Two types of FNS have been previously described: FNS I, which is a soluble enzyme and uses Fe2+ and ascorbate cofactors, and FNS II, which is membrane-bound and NADPH dependent, cytochrome P450 monooxygenase.

This compound's biological effects

This compound (4',5,7-Trihydroxyflavone) is a competitive CYP2C9 inhibitor with a Ki of 2 mM.

In Vitro

This compound (4',5,7-Trihydroxyflavone) inhibits cytochrome P450 2C9 (CYP2C9) with a Ki of 2 mM in the CYP2C9 RECO system (a purified, reconstituted enzyme system containing recombinant human CYP2C9, P450 reductase, cytochrome b5, and liposomes). This compound inhibits cell proliferation. This compound inhibits cell proliferation at 20 mM, 40 mM, and 80 mg mM, respectively. After 24 or 48 hours of this compound exposure, SGC-7901 cells were cloned in a dose-dependent and time-dependent manner. After this compound treatment for 24 or 48 hours, the cloning efficiency of 80 mM cells is 9.8% and 5.5%, respectively. In contrast, it is 40.4% in the control group and 43.4% in this compound-treated cells.

In Vivo

This compound (4',5,7-Trihydroxyflavone), a natural flavonoid, possesses a broad spectrum of biological properties, including antioxidative, anti-inflammatory, anticancer, and neuroprotective effects. This compound (125mg/kg and 250mg/kg), reduces Adriamycin's (24 mg/kg),-induced myocardial injuries. This compound reduces serum aspartate amino transpose (AST). This compound decreases serum lactate hydrogenase (LDH). This compound reduces serum creatine kinase (CK) contents.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIFHPLKGYRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Record name | apigenin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Apigenin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022391 | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from aqueous pyridine | |

CAS No. |

520-36-5 | |

| Record name | Apigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | apigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Apigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

345-350 °C, MP: 347.5 °C, 347.5 °C | |

| Record name | APIGENIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Apigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Apigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, offering a valuable resource for researchers and professionals in drug development. We will delve into the core signaling pathways modulated by this compound, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of these complex processes.

Core Mechanisms of Action

This compound's anti-cancer activity is multi-faceted, involving the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and angiogenesis. It also exhibits anti-inflammatory and antioxidant properties and can induce autophagy.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

-

Intrinsic Pathway: this compound can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9, the initiator caspase in this pathway. Activated caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

-

Extrinsic Pathway: this compound can upregulate the expression of death receptors such as Fas and TRAIL receptors (DR4 and DR5) on the surface of cancer cells. Binding of their respective ligands (FasL and TRAIL) triggers the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

-

p53-Dependent and Independent Apoptosis: In cancer cells with wild-type p53, this compound can stabilize and activate p53, a tumor suppressor protein that plays a crucial role in apoptosis induction. However, this compound can also induce apoptosis in cancer cells with mutated or deficient p53, indicating the involvement of p53-independent mechanisms.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various checkpoints, primarily at the G2/M and G1/S phases, thereby preventing the proliferation of cancer cells.

-

G2/M Arrest: this compound has been shown to induce G2/M phase cell cycle arrest in several cancer types, including prostate and breast cancer. This is often mediated by the downregulation of cyclin B1 and Cdc2 (also known as CDK1), key proteins that form the maturation promoting factor (MPF) necessary for entry into mitosis. This compound can also upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) like p21/WAF1.

-

G1/S Arrest: In other cancer cell lines, this compound causes an arrest at the G1/S checkpoint. This is typically achieved by inhibiting the activity of cyclin D and cyclin E, and their associated cyclin-dependent kinases (CDK4, CDK6, and CDK2).

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound can inhibit the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. This leads to the downstream inhibition of protein synthesis and cell growth.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is involved in regulating a wide range of cellular processes. This compound's effect on this pathway can be context-dependent. In some cancer cells, it inhibits the pro-proliferative ERK pathway, while in others, it can activate the pro-apoptotic JNK and p38 pathways.

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. This compound can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the downregulation of NF-κB target genes involved in cell proliferation, survival, and angiogenesis.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer development. This compound has been shown to inhibit the phosphorylation and activation of STAT3, thereby suppressing the expression of its target genes.

Inhibition of Angiogenesis and Metastasis

This compound can suppress the formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis).

-

Anti-Angiogenic Effects: this compound can inhibit the expression of vascular endothelial growth factor (VEGF), a key signaling protein that promotes angiogenesis. It can also inhibit the proliferation and migration of endothelial cells.

-

Anti-Metastatic Effects: this compound can downregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.

Induction of Autophagy

Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. This compound has been shown to induce autophagy in some cancer cell types, which in certain contexts, can contribute to its anti-cancer effects by leading to autophagic cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 20 | |

| LNCaP | Prostate Cancer | 25 | |

| DU145 | Prostate Cancer | 50 | |

| MDA-MB-231 | Breast Cancer | 50 | |

| MCF-7 | Breast Cancer | 40 | |

| A549 | Lung Cancer | 35 | |

| HCT116 | Colon Cancer | 60 |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % Cells in G2/M | % Apoptotic Cells | Reference |

| PC-3 | Control | 15.2% | 3.5% | |

| PC-3 | 20 µM this compound | 45.8% | 22.1% | |

| LNCaP | Control | 12.5% | 2.8% | |

| LNCaP | 25 µM this compound | 38.9% | 18.7% |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to measure the DNA content of cells, which allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound induces apoptosis via the intrinsic pathway.

Caption: this compound induces G2/M cell cycle arrest.

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound presents a compelling case as a potential anti-cancer agent due to its ability to modulate a wide array of cellular processes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. Its capacity to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic pathways like PI3K/Akt/mTOR and NF-κB, underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and its analogues as novel cancer therapeutics. Future investigations should focus on in vivo studies to validate these in vitro findings and on clinical trials to assess the safety and efficacy of this compound in cancer patients.

Apigenin's Molecular Targets in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This complex process is primarily mediated by glial cells—microglia and astrocytes—which, when activated, release a cascade of pro-inflammatory mediators that can lead to neuronal damage and disease progression. Apigenin, a naturally occurring flavonoid found in various plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular targets of this compound in neuroinflammation, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize these complex interactions through signaling pathway diagrams.

Key Cellular Targets of this compound in the Central Nervous System

This compound exerts its anti-neuroinflammatory effects by primarily targeting the key immune cells of the central nervous system:

-

Microglia: As the resident macrophages of the CNS, microglia are the principal players in initiating and propagating the neuroinflammatory response. This compound has been shown to effectively suppress the activation of microglia, thereby inhibiting the production and release of pro-inflammatory cytokines and other neurotoxic molecules.[1][2][3]

-

Astrocytes: These glial cells play a multifaceted role in brain homeostasis and inflammation. In response to injury or disease, astrocytes can become reactive, contributing to neuroinflammation. This compound can modulate astrocyte activation, reducing their inflammatory output and promoting a neuroprotective phenotype.

Molecular Signaling Pathways Modulated by this compound

This compound's anti-neuroinflammatory activity is underpinned by its ability to modulate several key intracellular signaling pathways that regulate the expression of inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[4] It can block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to a variety of stimuli, including inflammation. This compound has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. For instance, this compound can inhibit the phosphorylation of p38 MAPK and ERK, which are involved in the production of pro-inflammatory mediators.[6]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound has been found to inhibit the JAK/STAT pathway, particularly STAT1 activation, which is crucial for IFN-γ-induced pro-inflammatory responses in microglia.[2][3] By inhibiting STAT1 phosphorylation, this compound can suppress the expression of target genes like CD40, a key co-stimulatory molecule involved in microglial activation.[1][2]

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2-ARE pathway, which contributes to its anti-inflammatory effects by reducing oxidative stress, a key driver of neuroinflammation.[7]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases, including neurodegenerative disorders. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[8][9][10][11] It can suppress the expression of NLRP3 and prevent the assembly of the inflammasome complex, thereby reducing the production of mature IL-1β.[9][11]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, highlighting the effective concentrations of this compound and its impact on key inflammatory markers.

Table 1: In Vitro Efficacy of this compound in Microglia and Macrophages

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Effect | Reference |

| BV2 Microglia | LPS | 10 µM | Strongly suppressed il1b, ccl2, cxcl10, and csf1 expression | [12] |

| RAW 264.7 Macrophages | LPS | IC50 < 15 µM | Inhibition of transcriptional activation of COX-2 and iNOS | [4] |

| C6 Astrocyte Cells | LPS/IFN-γ | IC50 < 10⁻³ M | Suppression of nitric oxide (NO) production | [13] |

| N9 & Primary Microglia | IFN-γ | 3.125 - 50 µM | Concentration-dependent decrease in CD40 expressing cells | [1] |

| THP-1 Macrophages | LPS | 25 µM | Significantly prevented the LPS-induced formation of ASC specks | [11] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Neuroinflammation

| Animal Model | Disease/Condition | This compound Dosage | Measured Effect | Reference |

| Rats | Chronic Unpredictable Mild Stress | 20 mg/kg, intragastrically | Ameliorated behavioral abnormalities and downregulated NLRP3 expression | [8] |

| Mice | LPS-induced Endotoxin Shock | Not specified | Protected mice by inhibiting pro-inflammatory cytokine production | [6] |

| Mice | Intracerebroventricular LPS injection | 40 mg/kg, intraperitoneally | Suppressed the production of cytokines and chemokines | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on neuroinflammation.

Cell Culture and Treatment for In Vitro Neuroinflammation Models

Objective: To induce an inflammatory response in glial cells and assess the anti-inflammatory effects of this compound.

Materials:

-

BV2 microglial cell line or primary microglia/astrocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

-

Cell Seeding: Plate BV2 cells or primary glial cells at a desired density (e.g., 5 x 10⁵ cells/mL for BV2 cells) in appropriate cell culture plates and incubate at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

-

This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) as a control. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Measurement of Cytokine Levels using ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

Cell culture supernatants

-

Commercially available ELISA kits for the specific cytokines of interest

-

Microplate reader

Procedure:

-

Prepare Reagents: Reconstitute and prepare all reagents provided in the ELISA kit according to the manufacturer's instructions.

-

Standard Curve: Prepare a serial dilution of the provided cytokine standard to generate a standard curve.

-

Sample Loading: Add standards, controls, and experimental samples (cell culture supernatants) to the wells of the antibody-coated microplate.

-

Incubation: Incubate the plate as per the kit's protocol to allow the cytokines to bind to the capture antibody.

-

Washing: Wash the plate several times to remove unbound substances.

-

Detection Antibody: Add the detection antibody and incubate.

-

Enzyme Conjugate: Add the enzyme-linked secondary antibody (e.g., HRP-conjugate) and incubate.

-

Substrate Addition: Add the substrate solution and incubate to allow for color development.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Activity

Objective: To determine if this compound treatment leads to increased binding of the transcription factor Nrf2 to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication or enzymatic digestion reagents (to shear chromatin)

-

Anti-Nrf2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for ARE-containing promoter regions of Nrf2 target genes (e.g., HO-1)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody or a control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR (qPCR) on the purified DNA using primers specific for the ARE sequences in the promoter regions of Nrf2 target genes. The amount of immunoprecipitated DNA is calculated relative to the total input chromatin.

Conclusion

This compound presents a compelling profile as a multi-target agent for the mitigation of neuroinflammation. Its ability to concurrently modulate key inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, while also activating the protective Nrf2 antioxidant response and inhibiting the NLRP3 inflammasome, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the neuroprotective properties of this compound. Future research should focus on optimizing its delivery to the central nervous system and translating the promising preclinical findings into clinical applications for the treatment of neuroinflammatory disorders.

References

- 1. This compound and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by this compound and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of NF-κB and NF-κB-Regulated Gene Expression by this compound through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]

- 6. This compound-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exhibits anti-inflammatory effects in LPS-stimulated BV2 microglia through activating GSK3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates chronic mild stress-induced depressive behavior by inhibiting interleukin-1β production and NLRP3 inflammasome activation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the Role of this compound in Neuroinflammation: Insights and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound inhibits NLRP3 inflammasome activation in monocytes and macrophages independently of CD38 [frontiersin.org]

- 11. Flavonoid this compound Inhibits Lipopolysaccharide-Induced Inflammatory Response through Multiple Mechanisms in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Dietary Sources of Apigenin and its Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone belonging to the flavonoid class of polyphenols, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides a comprehensive overview of the primary natural dietary sources of this compound and its glycosidic forms. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies for extraction and quantification, and an exploration of the key signaling pathways modulated by this compound.

Natural Dietary Sources of this compound and its Glycosides

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in certain herbs, vegetables, and beverages. The compound typically exists in plants as glycosides, where it is bound to a sugar moiety. Common this compound glycosides include apiin (this compound-7-O-apioglucoside), apigetrin (this compound-7-O-glucoside), vitexin (this compound-8-C-glucoside), and isovitexin (this compound-6-C-glucoside)[1][2].

The richest dietary sources of this compound are herbs, with parsley and chamomile being the most prominent. Dried herbs often contain significantly higher concentrations of this compound due to the removal of water. Vegetables such as celery and onions, as well as some fruits, also contribute to dietary this compound intake[3][4].

Quantitative Data of this compound in Food Sources

The following table summarizes the quantitative content of this compound in various dietary sources. Data has been compiled from multiple studies and standardized to milligrams per 100 grams (mg/100g) of fresh weight (FW) or dry weight (DW) for ease of comparison.

| Food Source | Form | This compound Content (mg/100g) | Reference(s) |

| Parsley (Petroselinum crispum) | Dried | ~4503.5 | [4] |

| Parsley (Petroselinum crispum) | Fresh | ~215.5 | [1] |

| Chamomile (Matricaria chamomilla) | Dried Flowers | 300 - 500 | |

| Celery (Apium graveolens) | Seeds | ~78.65 | |

| Celery (Apium graveolens) | Fresh | 2.2 - 10.8 | |

| Vine Spinach (Basella alba) | Fresh | ~62.2 | |

| Chinese Celery (Apium graveolens var. secalinum) | Fresh | ~24.02 | |

| Oregano (Origanum vulgare) | Dried | High | [4] |

| Artichoke (Cynara scolymus) | Fresh | Moderate | [4] |

| Onions (Allium cepa) | Fresh | Low to Moderate | [3] |

| Oranges (Citrus sinensis) | Fresh | Low | [3] |

| Grapefruit (Citrus paradisi) | Fresh | Low | [3] |

| Mungbean (Vigna radiata) | Sprouts | 15.75 (Vitexin) & 19.85 (Isovitexin) | [5] |

| Buckwheat (Fagopyrum esculentum) | Sprouts | 354.8 (Vitexin) & 557.9 (Isovitexin) | [6] |

This compound Glycosides in Dietary Sources

| Glycoside | Chemical Name | Common Dietary Sources | Reference(s) |

| Apiin | This compound-7-O-apioglucoside | Parsley, Celery | [1] |

| Apigetrin | This compound-7-O-glucoside | Dandelion Coffee, Mexican Oregano, Olives | [1][7] |

| Vitexin | This compound-8-C-glucoside | Mungbean, Buckwheat, Passionflower, Cannabis | [5][6][8] |

| Isovitexin | This compound-6-C-glucoside | Mungbean, Buckwheat, Passionflower, Cannabis | [5][6][8] |

| Rhoifolin | This compound-7-O-neohesperidoside | [1] | |

| Schaftoside | This compound-6-C-glucoside 8-C-arabinoside | [1] | |

| This compound-7-O-glucuronide | Globe Artichoke | [9][10] |

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound and its glycosides from plant matrices is crucial for research and development. The following sections detail common methodologies for their extraction and analysis.

Extraction Methodologies

2.1.1. Ultrasonic-Assisted Extraction (UAE) of this compound from Chamomile

This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds.

-

Sample Preparation: Dried chamomile flowers are ground into a fine powder.

-

Extraction Solvent: A hydroalcoholic solution (e.g., 70:30 v/v ethanol:water) is commonly used.

-

Procedure:

-

Mix the powdered chamomile with the extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

Place the mixture in an ultrasonic bath operating at a frequency of 20-40 kHz.

-

Sonicate for 20-30 minutes, maintaining the temperature below 45°C to prevent degradation of thermolabile compounds[11].

-

After sonication, filter the extract through muslin cloth followed by filter paper (e.g., Whatman No. 1).

-

Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C.

-

Store the concentrated extract at 4°C in an amber vial.

-

2.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids from Celery

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

-

Sample Preparation: Fresh celery leaves are dried and ground to a powder.

-

Extraction Solvent: An aqueous ethanol solution (e.g., 75.6% v/v) has been shown to be effective[12][13][14].

-

Procedure:

-

Combine the powdered celery leaves with the extraction solvent at a solid-to-solvent ratio of 1:30 (g/mL) in a microwave-safe extraction vessel[12][13][14].

-

Apply microwave power (e.g., 500 W) for a short duration (e.g., 2-4 minutes)[12][13][14].

-

After extraction, allow the mixture to cool.

-

Filter the extract to separate the solid residue from the liquid phase.

-

The resulting extract can then be used for quantification.

-

Quantification Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of this compound and its glycosides.

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used[15][16].

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or 0.2% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed[16][17]. A common mobile phase composition is acetonitrile and water in a 75:25 v/v ratio[15][16].

-

Detection: this compound can be detected by UV absorbance at approximately 268 nm[15][16].

-

Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is critical for drug development and therapeutic applications.

Anti-Cancer Effects

This compound has been shown to interfere with multiple stages of carcinogenesis, including proliferation, angiogenesis, and metastasis.

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; mTOR [fillcolor="#4285F4", fontcolor="#FFFFFF", label="mTOR"]; Proliferation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Cell Proliferation"]; MAPK [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK/ERK"]; JAK_STAT [fillcolor="#4285F4", fontcolor="#FFFFFF", label="JAK/STAT"]; NFkB [fillcolor="#34A853", fontcolor="#FFFFFF", label="NF-κB"]; Wnt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Wnt/β-catenin"]; Angiogenesis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Angiogenesis"]; Metastasis [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Metastasis"];

// Edges this compound -> PI3K [label="Inhibits", fontcolor="#5F6368"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; this compound -> MAPK [label="Inhibits", fontcolor="#5F6368"]; MAPK -> Proliferation; this compound -> JAK_STAT [label="Inhibits", fontcolor="#5F6368"]; JAK_STAT -> Proliferation; this compound -> NFkB [label="Inhibits", fontcolor="#5F6368"]; NFkB -> {Angiogenesis, Metastasis}; this compound -> Wnt [label="Inhibits", fontcolor="#5F6368"]; Wnt -> Metastasis; }

Caption: this compound's anti-cancer signaling pathways.Anti-Inflammatory Effects

This compound's anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory signaling pathways.

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; NFkB [fillcolor="#4285F4", fontcolor="#FFFFFF", label="NF-κB"]; MAPK [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK"]; Pro_inflammatory_Cytokines [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pro-inflammatory\nCytokines (TNF-α, IL-6)"]; COX2 [fillcolor="#EA4335", fontcolor="#FFFFFF", label="COX-2"]; Inflammation [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inflammation"];

// Edges this compound -> NFkB [label="Inhibits", fontcolor="#5F6368"]; this compound -> MAPK [label="Inhibits", fontcolor="#5F6368"]; NFkB -> {Pro_inflammatory_Cytokines, COX2}; MAPK -> {Pro_inflammatory_Cytokines, COX2}; Pro_inflammatory_Cytokines -> Inflammation; COX2 -> Inflammation; }

Caption: this compound's anti-inflammatory signaling pathways.Neuroprotective Effects

This compound has demonstrated neuroprotective potential through the activation of antioxidant and pro-survival signaling pathways.

// Nodes this compound [fillcolor="#FBBC05", fontcolor="#202124", label="this compound"]; PI3K [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PI3K"]; Akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Akt"]; Nrf2 [fillcolor="#34A853", fontcolor="#FFFFFF", label="Nrf2"]; Antioxidant_Enzymes [fillcolor="#34A853", fontcolor="#FFFFFF", label="Antioxidant\nEnzymes"]; ERK [fillcolor="#4285F4", fontcolor="#FFFFFF", label="ERK"]; CREB [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CREB"]; BDNF [fillcolor="#34A853", fontcolor="#FFFFFF", label="BDNF"]; Neuronal_Survival [fillcolor="#34A853", fontcolor="#FFFFFF", label="Neuronal Survival"];

// Edges this compound -> PI3K [label="Activates", fontcolor="#5F6368"]; PI3K -> Akt; Akt -> Nrf2; Nrf2 -> Antioxidant_Enzymes; Antioxidant_Enzymes -> Neuronal_Survival; this compound -> ERK [label="Activates", fontcolor="#5F6368"]; ERK -> CREB; CREB -> BDNF; BDNF -> Neuronal_Survival; }

Caption: this compound's neuroprotective signaling pathways.Conclusion

This technical guide provides a consolidated resource on the natural dietary sources of this compound and its glycosides, offering quantitative data and detailed experimental protocols for their analysis. The elucidation of the key signaling pathways modulated by this compound underscores its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully explore the bioavailability of this compound from different dietary sources and to conduct clinical trials to validate its efficacy in various disease models. This comprehensive overview serves as a foundational tool for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Review on Flavonoid this compound: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. troscriptions.com [troscriptions.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Showing all foods in which the polyphenol this compound 7-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 8. leafwell.com [leafwell.com]

- 9. Showing Compound this compound 7-O-glucuronide (FDB000138) - FooDB [foodb.ca]

- 10. Showing all foods in which the polyphenol this compound 7-O-glucuronide is found - Phenol-Explorer [phenol-explorer.eu]

- 11. Ultrasonic Extraction of Arnica–Chamomile Gel: Antimicrobial and Safety Evaluation [ajgreenchem.com]

- 12. Optimisation of microwave-assisted extraction of flavonoids and phenolics from celery (Apium graveolens L.) leaves by response surface methodology [ideas.repec.org]

- 13. Czech Journal of Food Sciences: Optimisation of microwave-assisted extraction of flavonoids and phenolics from celery (Apium graveolens L.) leaves by response surface methodology [cjfs.agriculturejournals.cz]

- 14. researchgate.net [researchgate.net]

- 15. online.bamu.ac.in [online.bamu.ac.in]

- 16. Development and Validation of High-Performance Liquid Chromatography Method for this compound from Parsley Leaves Extract | International Journal of Recent Advances in Multidisciplinary Topics [journals.ijramt.com]

- 17. agrijournals.ir [agrijournals.ir]

Apigenin's Role in Apoptosis Induction: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which apigenin, a naturally occurring plant flavonoid, induces apoptosis in cancer cells. We will delve into the core signaling pathways, present quantitative data from various studies, and provide detailed experimental protocols for key assays used in this area of research.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple, interconnected signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, its pro-apoptotic effects are modulated by its influence on other critical cell signaling cascades such as PI3K/Akt, MAPK, and NF-κB.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of this compound-induced apoptosis.[1][2] This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane. This compound instigates this cascade through several key actions:

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][4] Specifically, it upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift is critical for the permeabilization of the outer mitochondrial membrane.

-

Disruption of Mitochondrial Membrane Potential (MMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing a decrease in the MMP.[1][7]

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][8]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates pro-caspase-9 to form the apoptosome.[9] This complex then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[2][10]

The Extrinsic (Death Receptor) Pathway

This compound also triggers apoptosis through the extrinsic pathway by engaging with death receptors on the cell surface.[1][11] The key steps in this pathway are:

-

Upregulation of Death Receptors: this compound can increase the expression of death receptors such as DR4 and DR5 (TRAIL receptors).[1][7]

-

Caspase-8 Activation: The binding of ligands (like TRAIL) to these receptors leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[2][12]

-

Effector Caspase Activation: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, leading to apoptosis.[9][10]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.[1][7]

Modulation of Other Signaling Pathways

This compound's pro-apoptotic activity is further enhanced by its ability to modulate other key signaling pathways that regulate cell survival and proliferation.

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[8][13][14] It achieves this by:

-

Inhibiting PI3K and Akt Phosphorylation: this compound can directly inhibit the activity of PI3K and reduce the phosphorylation of Akt, thereby inactivating it.[8][14]

-

Downstream Effects: The inhibition of Akt leads to the decreased phosphorylation and subsequent activation of pro-apoptotic proteins (e.g., Bad) and the decreased expression of anti-apoptotic proteins.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. This compound's effect on this pathway can be cell-type dependent.[3][9] In many cancer cells, this compound has been shown to:

-

Modulate ERK, JNK, and p38: this compound can downregulate the phosphorylation of pro-survival kinases like ERK and JNK, while upregulating the phosphorylation of the pro-apoptotic kinase p38.[10][15]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is common in many cancers and contributes to resistance to apoptosis. This compound effectively inhibits this pathway by:

-

Inhibiting IKK Activation: this compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα.[4]

-

Preventing IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα.[4]

-

Blocking NF-κB Nuclear Translocation: With IκBα remaining bound to NF-κB in the cytoplasm, its translocation to the nucleus is blocked, preventing the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL.[4][11]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-453 | Human Breast Cancer | 59.44 | 24 | [2] |

| MDA-MB-453 | Human Breast Cancer | 35.15 | 72 | [2] |

| HeLa | Human Cervical Cancer | 10 | 72 | [16] |

| SiHa | Human Cervical Cancer | 68 | 72 | [16] |

| CaSki | Human Cervical Cancer | 76 | 72 | [16] |

| C33A | Human Cervical Cancer | 40 | 72 | [16] |

| Caki-1 | Human Renal Cell Carcinoma | 27.02 | 24 | [17] |

| ACHN | Human Renal Cell Carcinoma | 50.40 | 24 | [17] |

| NC65 | Human Renal Cell Carcinoma | 23.34 | 24 | [17] |

| HT29 | Human Colorectal Cancer | 12.5 | 48 | [18] |

| A375 | Human Melanoma | 33.02 | Not Specified | [19] |

Table 2: Effect of this compound on Apoptotic Cell Population

| Cell Line | This compound Conc. (µM) | Exposure Time (h) | % Apoptotic Cells (Early + Late) | Reference |

| MDA-MB-453 | 35.15 (IC50) | 72 | 53.4 | [2] |

| A375 | 30 | Not Specified | ~8.5 (Early) | [19] |

| A375 | 60 | Not Specified | ~12.25 (Late) | [19] |

| 22Rv1 | 20 | 24 | Significant Increase | [5] |

| 22Rv1 | 40 | 24 | Significant Increase | [5] |

| 22Rv1 | 80 | 24 | Significant Increase | [5] |

Table 3: Modulation of Key Apoptotic Proteins by this compound

| Cell Line | This compound Conc. (µM) | Exposure Time (h) | Protein | Change in Expression | Reference |

| HCT-116 | Not Specified | Not Specified | Bax | Upregulated | [1] |

| HCT-116 | Not Specified | Not Specified | Cytochrome c | Upregulated | [1] |

| HCT-116 | Not Specified | Not Specified | Cleaved Caspase-3 | Upregulated | [1] |

| HCT-116 | Not Specified | Not Specified | Cleaved Caspase-8 | Upregulated | [1] |

| HCT-116 | Not Specified | Not Specified | Cleaved Caspase-9 | Upregulated | [1] |

| HepG2 | 20 | 3-48 | Bcl-2 | Downregulated | [20] |

| HepG2 | 20 | 24 | Bax | Upregulated | [20] |

| ANA-1 | 50 | Not Specified | Caspase-3 | Increased by 150% | [15] |

| ANA-1 | 50 | Not Specified | Caspase-8 | Increased by 38% | [15] |

| ANA-1 | Not Specified | Not Specified | Bcl-2 | Downregulated | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[22][23]

Principle: The TUNEL assay identifies DNA strand breaks by labeling the free 3'-OH termini with modified nucleotides in a reaction catalyzed by the terminal deoxynucleotidyl transferase (TdT) enzyme.[24] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound on coverslips or in culture plates.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at 4°C.[25]

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes at room temperature.[25]

-

TUNEL Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.[22]

-

Incubation: Apply the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[22]

-

Washing: Stop the reaction by washing the cells with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.[22]

-

Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the sites of DNA fragmentation.[22]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample.[26][27]

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total proteins.[27]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[6]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.[27]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Quantification (Flow Cytometry with Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis.[28][29]

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[30] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[28]

Protocol:

-

Cell Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.[30]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[30]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[30]

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[29]

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, largely attributed to its ability to induce apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the activation of both intrinsic and extrinsic apoptotic pathways and the modulation of key survival signaling cascades, makes it an attractive candidate for further investigation in cancer therapy and drug development. This guide provides a comprehensive overview of the current understanding of this compound's pro-apoptotic signaling pathways, supported by quantitative data and detailed experimental protocols to facilitate further research in this field.

References

- 1. This compound induces both intrinsic and extrinsic pathways of apoptosis in human colon carcinoma HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of NF-κB and NF-κB-Regulated Gene Expression by this compound through IκBα and IKK Pathway in TRAMP Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced prostate cancer cell death is initiated by reactive oxygen species and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 inhibitor and this compound worked synergistically in human malignant neuroblastoma cell lines and increased apoptosis with activation of extrinsic and intrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Targeting the PI3K/Akt/mTOR axis by this compound for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces the apoptosis and regulates MAPK signaling pathways in mouse macrophage ANA-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. This compound Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative Stress Triggered by this compound Induces Apoptosis in a Comprehensive Panel of Human Cervical Cancer-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Investigation of the Effects of this compound, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Assessment of this compound as an Antiproliferative, Proapoptotic, Antiangiogenic and Immunomodulatory Phytocompound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Time course changes of anti- and pro-apoptotic proteins in this compound-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. abcam.com [abcam.com]

- 24. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ptglab.com [ptglab.com]

- 26. nacalai.com [nacalai.com]

- 27. origene.com [origene.com]

- 28. This compound enhances apoptosis induction by 5-fluorouracil through regulation of thymidylate synthase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 30. benchchem.com [benchchem.com]

The Cardioprotective Pharmacology of Apigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin, a naturally occurring flavonoid found in a variety of plants, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases. Extensive preclinical evidence demonstrates its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on cardiovascular health, with a focus on its molecular mechanisms of action, relevant signaling pathways, and quantitative experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development in this promising area.

Introduction

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVDs is complex, involving chronic inflammation, oxidative stress, endothelial dysfunction, and apoptosis.[1][2] Current therapeutic strategies, while effective, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents. This compound, a flavone abundant in fruits and vegetables such as parsley, celery, and chamomile, has emerged as a promising candidate due to its multifaceted pharmacological activities.[2][3] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's role in cardiovascular health and providing detailed experimental insights.

Mechanisms of Action

This compound exerts its cardioprotective effects through a variety of mechanisms, primarily centered around its ability to mitigate oxidative stress, inflammation, and apoptosis in the cardiovascular system.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cardiovascular pathology. This compound has been shown to be a potent antioxidant, acting through multiple mechanisms:

-

Direct ROS Scavenging: this compound's chemical structure allows it to directly scavenge free radicals, thereby reducing cellular damage.

-

Upregulation of Antioxidant Enzymes: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[4][5]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of atherosclerosis and other CVDs. This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways:

-

Inhibition of NF-κB Signaling: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

-

Modulation of MAPK Pathway: this compound can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, which are involved in inflammatory responses.[7]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells plays a crucial role in the progression of heart failure and atherosclerosis. This compound protects cardiovascular cells from apoptosis through:

-

Activation of PI3K/Akt Pathway: this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key cell survival pathway. Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.[8][9]

-

Inhibition of Mitochondrial Apoptotic Pathway: this compound helps to maintain mitochondrial integrity and function, preventing the release of cytochrome c and the subsequent activation of the caspase cascade.[10]

Key Signaling Pathways

The cardioprotective effects of this compound are mediated by its modulation of several critical signaling pathways.

NF-κB Signaling Pathway

PI3K/Akt Signaling Pathway

Nrf2 Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on the cardiovascular effects of this compound.

Table 1: In Vivo Studies

| Model Organism | Disease Model | This compound Dose | Duration | Key Findings | Reference(s) |